Piloty's acid

Descripción

N-Hydroxybenzenesulfonamide (Piloty’s acid, CAS 599-71-3) is a sulfonamide derivative characterized by an N-hydroxy (-NHOH) group attached to a benzenesulfonyl scaffold. Its molecular formula is C₆H₇NO₃S (MW: 173.19 g/mol), and it is synthesized via condensation of hydroxylamine with benzenesulfonyl chloride, yielding a solid product after purification . Piloty’s acid is notable for its role as a nitroxyl (HNO) donor under basic conditions (pKa = 9.26), where deprotonation triggers heterolytic cleavage of the S–N bond to release HNO . This property has made it valuable in studying HNO’s biological effects, including reactions with hydroxocobalamin to form cobalt-nitrosyl complexes .

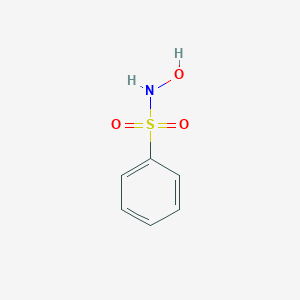

Structure

2D Structure

Propiedades

IUPAC Name |

N-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMDATNYMUMZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060521 | |

| Record name | Benzenesulfonamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |

| Record name | Piloty's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000132 [mmHg] | |

| Record name | Piloty's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-71-3 | |

| Record name | N-Hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piloty's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piloty's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphonohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64L4UMH19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Step 1: Sulfonation with Chlorosulfonic Acid

The first step involves treating 2,4-dichlorophenol with chlorosulfonic acid (ClSO₃H) to form 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride. Key parameters include:

-

Reagent stoichiometry : 4.5–7 equivalents of ClSO₃H (optimal: 4.6–5.4 equivalents).

-

Temperature : 35°C–40°C during reagent addition, followed by a 30–60 minute hold at 20°C–25°C.

-

Quenching : Subsurface quenching in chilled water (0°C–60°C) to prevent hydrolysis side reactions.

The sulfonyl chloride intermediate is typically dissolved in methylene chloride for direct use in the next step, avoiding isolation. This approach achieves a 77% yield under optimized conditions.

Step 2: Amination with Aqueous Ammonia

The sulfonyl chloride undergoes amination with concentrated aqueous ammonia (28–47% w/w) to yield 2-hydroxy-3,5-dichlorobenzenesulfonamide. Critical factors include:

-

Solvent selection : Chlorocarbons (e.g., methylene chloride) minimize side reactions.

-

Temperature control : Reactions maintained below 15°C to suppress byproduct formation.

-

Ammonia equivalents : 6–10 equivalents ensure complete conversion.

This step highlights the necessity of precise cooling; prolonged addition times or inadequate temperature control favor the formation of undesired byproducts.

Step 3: Catalytic Dehalogenation

The final step removes chlorine atoms via hydrogenation in the presence of a palladium catalyst (5% Pd/C) and sodium hydroxide:

Post-reaction acidification isolates the product, 2-hydroxybenzenesulfonamide, with minimal residual 3-chloro-2-hydroxybenzenesulfonamide (0.3%).

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Early methods relied on diazotization and boron tribromide (BBr₃), which introduced cost and safety challenges. The contemporary three-step process offers:

Byproduct Management

Key byproducts like 3-chloro-2-hydroxybenzenesulfonamide arise from incomplete dehalogenation. Strategies to mitigate this include:

-

Excess hydrogen pressure : 2000 psi ensures complete chlorine removal.

-

Catalyst optimization : Pd/C outperforms Raney nickel in selectivity.

Industrial-Scale Implementation

Case Study: Pilot-Scale Production

A pilot-scale batch using 50 lbs of intermediate achieved:

Solvent and Energy Considerations

-

Solvent recovery : Methylene chloride is recycled post-amination, reducing waste.

-

Exothermic management : Controlled addition rates prevent thermal runaway during sulfonation.

| Step | Reagent(s) | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | ClSO₃H (5 eq) | 35°C–40°C, methylene chloride | 77 | 97.6 |

| 2 | NH₃ (aq, 40–47%) | <15°C, methylene chloride | 85 | 98.2 |

| 3 | H₂, Pd/C, NaOH | 400 psi, 75°C–90°C | 95 | 99.5 |

Data Table 2: Byproduct Analysis in Dehalogenation

| Hydrogen Pressure (psi) | 3-Chloro Byproduct (%) | Reaction Time (h) |

|---|---|---|

| 400 | 0.3 | 6 |

| 1000 | 0.1 | 4 |

| 2000 | <0.05 | 3 |

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido de Piloty experimenta varias reacciones químicas, incluyendo:

Oxidación: El Ácido de Piloty se puede oxidar para formar ácido bencenosulfónico y nitroxilo (HNO).

Reducción: Se puede reducir para formar bencenosulfonamida.

Sustitución: El grupo hidroxilo en el Ácido de Piloty se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Principales Productos

Oxidación: Ácido bencenosulfónico y nitroxilo (HNO).

Reducción: Bencenosulfonamida.

Sustitución: Diversos derivados bencenosulfonilo sustituidos dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Nitroxyl (HNO) Donor Applications

N-Hydroxybenzenesulfonamide is recognized for its ability to release nitroxyl (HNO), a compound with significant pharmacological properties. The following points highlight its applications as an HNO donor:

- Cardiovascular Therapeutics : HNO has been implicated in cardiovascular function, and compounds like N-hydroxybenzenesulfonamide are being investigated for their potential to manage conditions such as acute decompensated heart failure. Studies indicate that HNO donors can induce vasodilation and improve cardiac function by modulating nitric oxide pathways .

- Mechanistic Studies : Research has demonstrated that N-hydroxybenzenesulfonamide can serve as a model compound in biochemical studies to understand the mechanisms of HNO release and its biological effects. This includes its reactivity with various biological targets, which can provide insights into HNO's role in cellular signaling and oxidative stress responses .

Drug Metabolism Studies

N-Hydroxybenzenesulfonamide has been utilized in drug metabolism research, particularly concerning its reduction to benzenesulfonamide:

- Enzymatic Reduction : Investigations have shown that N-hydroxybenzenesulfonamide can be reduced by liver enzymes, leading to the formation of benzenesulfonamide. This process is crucial for understanding the metabolic pathways of sulfonamides and their derivatives .

- Toxicological Implications : The reduction products of N-hydroxy compounds are often less toxic than their parent compounds. This aspect is significant in toxicology, where the metabolic fate of drugs influences their safety profiles .

Synthesis of Derivatives

Recent advancements have highlighted innovative methods for synthesizing new derivatives of N-hydroxybenzenesulfonamide:

- Electrochemical Methods : A novel electrochemical strategy has been developed for generating hydroxylamine derivatives from arylsulfinic acids. This method allows for the efficient synthesis of halo-N-hydroxybenzenesulfonamides, which have potential applications as HNO donors .

- Broad Substrate Scope : The electrochemical approach demonstrates a wide tolerance for various functional groups, making it a versatile tool for synthesizing new compounds with tailored properties for specific applications in pharmacology and biochemistry .

Toxicological Research

N-Hydroxybenzenesulfonamide is also applied in toxicological assessments:

- Biochemical Model Studies : It is frequently used in biochemical models to study the toxicity mechanisms of sulfonamides and related compounds. Its role as a substrate in various assays helps elucidate the pathways involved in chemical toxicity and metabolic activation .

- Angeli-Rimini Test : The compound is utilized in the Angeli-Rimini test for aldehydes, contributing to the understanding of how certain chemicals interact with biological systems and their potential toxic effects .

Mecanismo De Acción

El Ácido de Piloty ejerce sus efectos principalmente a través de la liberación de nitroxilo (HNO). El mecanismo involucra la desprotonación del grupo hidroxilo en condiciones básicas, lo que lleva a la formación de nitroxilo. El nitroxilo es una especie altamente reactiva que puede interactuar con varios objetivos moleculares, incluidas proteínas, enzimas y moléculas de señalización celular. Estas interacciones dan como resultado una gama de efectos biológicos, como la modulación de la actividad enzimática, la alteración de las vías de señalización celular y la protección contra el estrés oxidativo .

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance steric and electronic effects, altering enzyme inhibition or redox profiles .

- Alkyl substituents (e.g., -CH₃) reduce stability at neutral pH compared to the parent compound .

2.2. Reactivity and Stability

- HNO Release: Piloty’s acid releases HNO only under basic conditions (pH > 9.26), whereas N-hydroxy-4-methylbenzenesulfonamide decomposes at pH 7 (t₁/₂ ~4 hours) to release HNO and sulfinic acid .

- Electrochemical Behavior : Derivatives like SU5 and 1d exhibit distinct cyclic voltammetry profiles. For example, SU5 shows oxidation peaks influenced by the chloro substituent, while 1d’s iodine substituent stabilizes radical intermediates in acetonitrile-water mixtures .

- Degradation Pathways: N-hydroxysulfonamides degrade via pH-dependent mechanisms. Piloty’s acid is stable below pH 7, while methylated analogs decompose faster, producing sulfinic acid and HNO .

2.4. Stability and Handling Considerations

- pH Sensitivity: Piloty’s acid requires basic conditions for HNO release, whereas methylated analogs decompose even at neutral pH, limiting their utility in physiological studies .

- Solubility : Most derivatives (e.g., SU5) are sparingly soluble in water but dissolve in organic solvents like acetonitrile or DMSO .

Actividad Biológica

N-Hydroxybenzenesulfonamide, commonly known as Piloty's acid, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action.

- Chemical Formula : C6H7NO3S

- Molecular Weight : 173.2 g/mol

- Synonyms : Benzenesulphonydroxamic Acid

- CAS Number : 69033

1. Antimicrobial Activity

N-Hydroxybenzenesulfonamide exhibits significant antimicrobial properties. A study demonstrated that various derivatives of benzenesulfonamides, including N-hydroxybenzenesulfonamide, showed varying degrees of effectiveness against different bacterial strains.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | Mixed strains |

The compound was found to be particularly potent against E. coli and S. aureus, indicating its potential for development into antimicrobial agents .

2. Anti-inflammatory Activity

In vivo studies have shown that N-hydroxybenzenesulfonamide can significantly reduce inflammation. For example, in a carrageenan-induced rat paw edema model, compounds derived from benzenesulfonamides demonstrated high efficacy in reducing edema:

| Compound | Edema Reduction (%) at 3h |

|---|---|

| 4a | 94.69 |

| 4c | 89.66 |

These results suggest that N-hydroxybenzenesulfonamide and its derivatives may serve as effective anti-inflammatory agents .

The biological activity of N-hydroxybenzenesulfonamide is believed to be mediated through several mechanisms:

- Calcium Channel Inhibition : Research indicates that certain derivatives can inhibit L-type calcium channels, leading to decreased perfusion pressure in isolated heart models. This effect is attributed to interactions with specific amino acid residues in the calcium channel proteins .

- Nitric Oxide Donor Activity : N-Hydroxybenzenesulfonamide has been identified as a nitric oxide (NO) donor, which plays a crucial role in vasodilation and inflammation modulation .

Case Study: Cardiovascular Effects

A study utilizing an isolated rat heart model evaluated the effects of N-hydroxybenzenesulfonamide on perfusion pressure and coronary resistance. The findings indicated that the compound significantly reduced both parameters when compared to controls, suggesting a potential application in cardiovascular therapies .

Research on Anticancer Properties

Preliminary investigations into the anticancer potential of N-hydroxybenzenesulfonamide have shown promise. It has been suggested that this compound may influence cell proliferation and apoptosis through modulation of the eIF5A protein, which is implicated in various cancer pathways . Further studies are warranted to elucidate these effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Hydroxybenzenesulfonamide derivatives?

- Methodology : A common approach involves coupling nitroarenes with sodium sulfinate salts via EDA-mediated S-N bond formation. For example, N-(4-chlorophenyl)-N-hydroxybenzenesulfonamide (49% yield) can be synthesized using gradient elution (20–40% EtOAc/hexanes) and validated via ¹H/¹³C NMR . Alternative routes include nucleophilic reactions between aldehydes and N-hydroxybenzenesulfonamide, catalyzed by acids or bases, as demonstrated in acetal formation studies .

Q. How can spectroscopic techniques validate the structural integrity of N-Hydroxybenzenesulfonamide derivatives?

- Methodology :

- ¹H NMR : Monitor characteristic peaks such as the hydroxyl proton (δ ~10.3 ppm) and aromatic protons (δ 7.1–7.7 ppm) .

- ¹³C NMR : Confirm sulfonamide carbonyl signals (δ ~140–145 ppm) and aromatic carbons .

- X-ray crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) for solid-state structural validation .

Q. What safety protocols are critical when handling N-Hydroxybenzenesulfonamide in the lab?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as the compound is a skin/eye irritant (GHS Category 2/2A) .

- Store in sealed containers at 2–8°C in dry, ventilated areas to prevent decomposition .

- Neutralize spills with inert absorbents (e.g., sand) and avoid dust formation .

Advanced Research Questions

Q. How does N-Hydroxybenzenesulfonamide function as a catalyst in organic reactions?

- Mechanistic Insight : In acetal formation, N-Hydroxybenzenesulfonamide generates reactive intermediates like N-hydroxynitrenes, which facilitate nucleophilic attack on carbonyl groups. For example, it catalyzes aldehyde-to-acetal conversions in methanol, though ketones (e.g., cyclohexanone) react more slowly (~11–33% yields) . The catalyst also hydrolyzes acetals in dioxane-water via acid catalysis .

Q. How can researchers address discrepancies in reported biological activities of sulfonamide derivatives?

- Analytical Strategy :

- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., 4-chloro groups enhance antimicrobial activity, while hexynyl chains may alter bioavailability .

- Assay standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls to minimize variability .

- Data validation : Cross-reference NMR purity (>95%) with HPLC to rule out impurities affecting bioactivity .

Q. What are the stability challenges of N-Hydroxybenzenesulfonamide under basic conditions?

- Decomposition Pathways :

- In alkaline environments, the compound decomposes to benzenesulfinic acid and nitrous oxide (N₂O), confirmed via mass spectrometry .

- Stabilize solutions at pH 4–6 and avoid prolonged exposure to bases like NaOH .

Q. How can computational modeling enhance the design of sulfonamide-based inhibitors?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.